molecular formula C7H5O4S- B15135962 2-Methyl 2,3-thiophenedicarboxylate

2-Methyl 2,3-thiophenedicarboxylate

Cat. No.: B15135962
M. Wt: 185.18 g/mol
InChI Key: XLKOQFSMGITOGW-UHFFFAOYSA-M
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Description

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

Industrial production methods for 2-(Methoxycarbonyl)thiophene-3-carboxylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxycarbonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further chemical reactions. The thiophene ring can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which provide distinct reactivity and functionalization opportunities compared to its analogs .

Properties

Molecular Formula

C7H5O4S-

Molecular Weight

185.18 g/mol

IUPAC Name

2-methoxycarbonylthiophene-3-carboxylate

InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)/p-1

InChI Key

XLKOQFSMGITOGW-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CS1)C(=O)[O-]

Origin of Product

United States

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